Crystallinity and Handling Advantages of Ph* Group
The pentamethylphenyl (Ph*) group dramatically increases crystallinity of β‑amino alcohol derivatives. Ph* ketones, which share the same aromatic core, are described as “extremely crystalline,” with many derivatives being solids at room temperature that readily form single crystals suitable for X‑ray diffraction [1]. In contrast, the unsubstituted phenyl analog (acetophenone) is a liquid under identical conditions [1]. The (S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol scaffold is therefore expected to yield highly crystalline intermediates, simplifying purification by recrystallization and improving handling in kilogram‑scale campaigns.
| Evidence Dimension | Physical state and crystallinity |
|---|---|
| Target Compound Data | Derivatives are typically solids; Ph* ketones are “extremely crystalline” and give X‑ray quality crystals [1] |
| Comparator Or Baseline | Unsubstituted phenyl analogs (e.g., acetophenone) are liquids at room temperature [1] |
| Quantified Difference | Qualitative change from liquid to solid; enhanced propensity for single‑crystal formation |
| Conditions | Ambient temperature and pressure; literature analysis of Ph* ketone properties |
Why This Matters
Procurement of a solid, crystalline amino alcohol simplifies storage, handling, and purification compared to a liquid analog, directly reducing process development time and improving batch consistency.
- [1] Armstrong, R. J.; Donohoe, T. J. Pentamethylphenyl (Ph*) ketones: Unique building blocks for organic synthesis. Tetrahedron Lett. 2021, 74, 153151. doi:10.1016/j.tetlet.2021.153151. View Source
